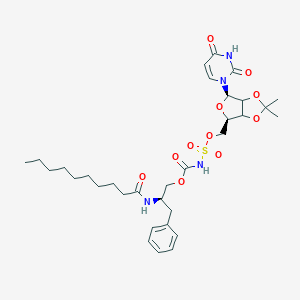

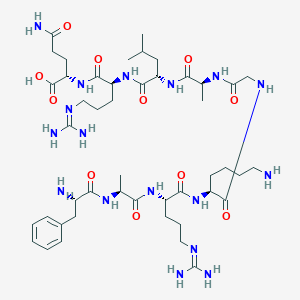

2''-Amino-5,2''-dideoxydibekacin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

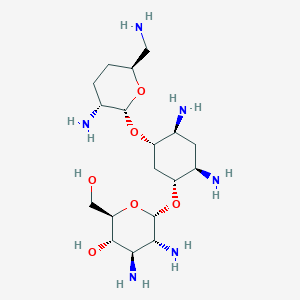

2''-Amino-5,2''-dideoxydibekacin is a synthetic aminoglycoside antibiotic that is derived from the natural antibiotic kanamycin. It is a potent antimicrobial agent that has been shown to be effective against a wide range of bacterial infections. The purpose of

Mécanisme D'action

The mechanism of action of 2''-Amino-5,2''-dideoxydibekacin is similar to that of other aminoglycoside antibiotics. It binds to the bacterial ribosome and interferes with protein synthesis, leading to the accumulation of abnormal proteins and ultimately bacterial death. It is thought to have a dual mechanism of action, inhibiting both the initiation and elongation phases of protein synthesis.

Effets Biochimiques Et Physiologiques

The use of 2''-Amino-5,2''-dideoxydibekacin has been associated with a number of biochemical and physiological effects. It has been shown to cause nephrotoxicity and ototoxicity in some patients, particularly when used in high doses or for prolonged periods of time. It has also been shown to interfere with neuromuscular transmission, leading to muscle weakness and respiratory failure in some cases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 2''-Amino-5,2''-dideoxydibekacin in lab experiments is its broad-spectrum activity against a wide range of bacteria. It is also relatively easy to synthesize and has a relatively low cost compared to other antibiotics. However, its use is limited by its potential toxicity and the development of bacterial resistance.

Orientations Futures

There are several potential future directions for the study of 2''-Amino-5,2''-dideoxydibekacin. One area of interest is the development of new derivatives with improved efficacy and reduced toxicity. Another area of interest is the study of the mechanism of action and the development of new strategies for combating bacterial resistance. Additionally, the potential use of 2''-Amino-5,2''-dideoxydibekacin in combination with other antibiotics or as a prophylactic agent in high-risk patients warrants further investigation.

Méthodes De Synthèse

The synthesis of 2''-Amino-5,2''-dideoxydibekacin involves the modification of the kanamycin molecule. The process begins with the chemical modification of the 2''-hydroxyl group of kanamycin to form a 2''-amino group. This is achieved through the use of a reagent such as sodium hydride or lithium diisopropylamide. The resulting compound is then treated with a reducing agent such as sodium borohydride or lithium aluminum hydride to remove the 5''-hydroxyl group and form the 5''-deoxy derivative. The final step involves the acylation of the 6''-amino group with a dibekacin derivative to form 2''-Amino-5,2''-dideoxydibekacin.

Applications De Recherche Scientifique

2''-Amino-5,2''-dideoxydibekacin has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. It has also been shown to be effective against some Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. In addition, 2''-Amino-5,2''-dideoxydibekacin has been studied for its potential use in treating infections in immunocompromised patients, such as those with cystic fibrosis or cancer.

Propriétés

Numéro CAS |

147920-25-0 |

|---|---|

Nom du produit |

2''-Amino-5,2''-dideoxydibekacin |

Formule moléculaire |

C18H38N6O6 |

Poids moléculaire |

434.5 g/mol |

Nom IUPAC |

(2R,3S,4R,5R,6S)-4,5-diamino-6-[(1R,2R,4S,5S)-2,4-diamino-5-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxycyclohexyl]oxy-2-(hydroxymethyl)oxan-3-ol |

InChI |

InChI=1S/C18H38N6O6/c19-5-7-1-2-8(20)17(27-7)28-11-4-12(10(22)3-9(11)21)29-18-15(24)14(23)16(26)13(6-25)30-18/h7-18,25-26H,1-6,19-24H2/t7-,8+,9-,10+,11-,12+,13+,14+,15+,16+,17+,18-/m0/s1 |

Clé InChI |

YKSZWVOPBJVIMF-WOKVEOECSA-N |

SMILES isomérique |

C1C[C@H]([C@H](O[C@@H]1CN)O[C@H]2C[C@H]([C@@H](C[C@@H]2N)N)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)N)N |

SMILES |

C1CC(C(OC1CN)OC2CC(C(CC2N)N)OC3C(C(C(C(O3)CO)O)N)N)N |

SMILES canonique |

C1CC(C(OC1CN)OC2CC(C(CC2N)N)OC3C(C(C(C(O3)CO)O)N)N)N |

Autres numéros CAS |

147920-25-0 |

Synonymes |

2'-Amino-5,2'-dideoxydibekacin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile](/img/structure/B118793.png)